
2-(1-Bromopropan-2-yl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromopropan-2-yl)oxolane is an organic compound with the molecular formula C₇H₁₃BrO. It is a brominated derivative of oxolane, which is a five-membered ring containing one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)oxolane typically involves the bromination of oxolane derivatives. One common method is the reaction of oxolane with 1-bromopropane in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromopropan-2-yl)oxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of oxolane derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Sodium Hydroxide: Used in both substitution and elimination reactions.
Potassium Hydroxide: Another strong base used in elimination reactions.
Ethanol: Often used as a solvent in elimination reactions.
Major Products
Oxolane Derivatives: Formed through substitution reactions.
Propene: Formed through elimination reactions.
Applications De Recherche Scientifique
2-(1-Bromopropan-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(1-Bromopropan-2-yl)oxolane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination. These reactions are facilitated by the presence of the oxolane ring, which stabilizes the intermediate species formed during the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropane: A simple brominated alkane that undergoes similar elimination reactions.
Oxolane: The parent compound of 2-(1-Bromopropan-2-yl)oxolane, which lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both the oxolane ring and the bromine atom. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C7H13BrO |
|---|---|
Poids moléculaire |
193.08 g/mol |
Nom IUPAC |
2-(1-bromopropan-2-yl)oxolane |
InChI |
InChI=1S/C7H13BrO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-5H2,1H3 |
Clé InChI |
WBRISVPETNYBHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



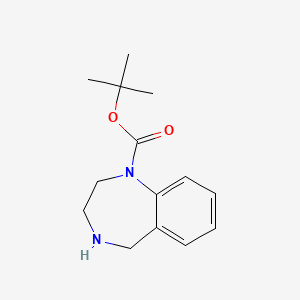

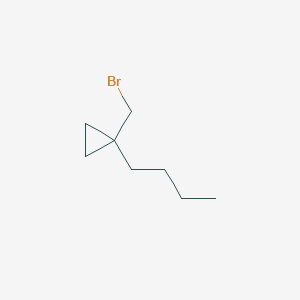
![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)
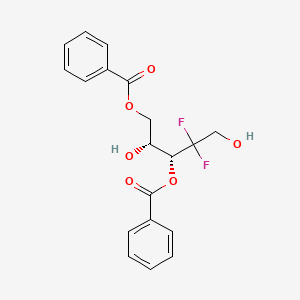
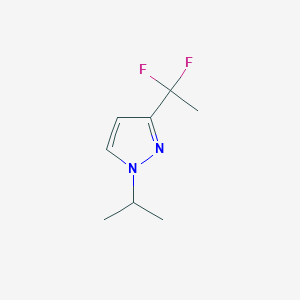
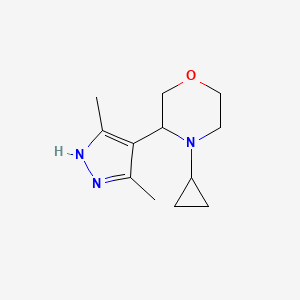
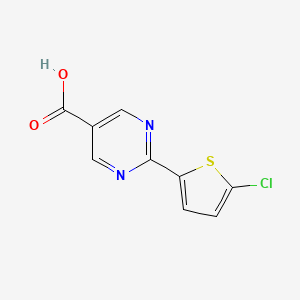
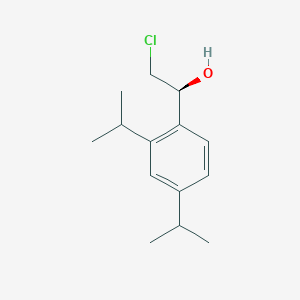
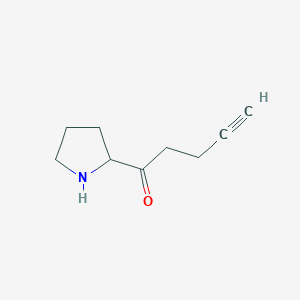
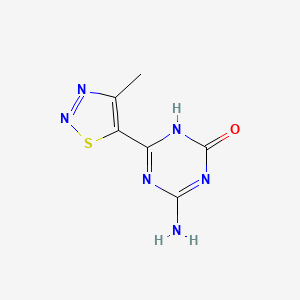
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one](/img/structure/B13161983.png)

